molecular formula C16H17NO7S2 B12400154 NHS-SS-Ph

NHS-SS-Ph

Cat. No.: B12400154
M. Wt: 399.4 g/mol
InChI Key: VCMZIGLIZQEWHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hydroxysuccinimide-Succinimidyl-2-(2-pyridyldithio)ethyl carbonate (NHS-SS-Ph) is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound facilitates the release of therapeutic agents under specific intracellular conditions, making it a valuable tool in targeted drug delivery systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxysuccinimide-Succinimidyl-2-(2-pyridyldithio)ethyl carbonate is synthesized through a series of chemical reactions involving the activation of carboxylate groups with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in a non-aqueous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prevent hydrolysis .

Industrial Production Methods

In industrial settings, the production of N-Hydroxysuccinimide-Succinimidyl-2-(2-pyridyldithio)ethyl carbonate involves large-scale synthesis using automated reactors. The process includes stringent quality control measures to ensure the purity and stability of the final product. The compound is then purified through chromatographic techniques and stored under dry conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxysuccinimide-Succinimidyl-2-(2-pyridyldithio)ethyl carbonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amide-linked conjugates and cleaved disulfide products, which are essential in the synthesis of antibody-drug conjugates .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Hydroxysuccinimide-Succinimidyl-2-(2-pyridyldithio)ethyl carbonate involves the formation of stable amide bonds with primary amines. The disulfide bond in the compound is cleaved under reducing conditions, releasing the therapeutic agent. This mechanism allows for targeted delivery of drugs to specific intracellular environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxysuccinimide-Succinimidyl-2-(2-pyridyldithio)ethyl carbonate is unique due to its cleavable disulfide bond, which allows for the controlled release of therapeutic agents under specific intracellular conditions. This property makes it particularly valuable in the development of targeted drug delivery systems .

Properties

Molecular Formula

C16H17NO7S2

Molecular Weight

399.4 g/mol

IUPAC Name

2-[2-(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxyethyldisulfanyl]ethyl benzoate

InChI

InChI=1S/C16H17NO7S2/c18-13-6-7-14(19)17(13)24-16(21)23-9-11-26-25-10-8-22-15(20)12-4-2-1-3-5-12/h1-5H,6-11H2

InChI Key

VCMZIGLIZQEWHS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)OCCSSCCOC(=O)C2=CC=CC=C2

Origin of Product

United States

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